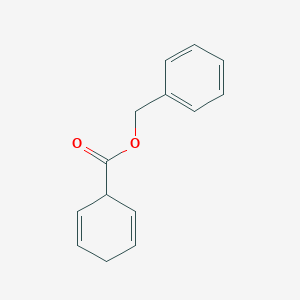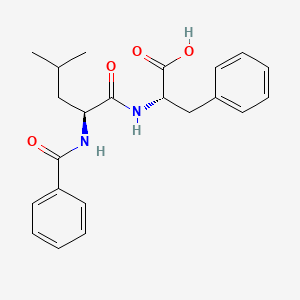
L-Phenylalanine, N-benzoyl-L-leucyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanine, N-benzoyl-L-leucyl- is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.2952 . It is a derivative of L-phenylalanine, an essential amino acid, and is characterized by the presence of a benzoyl group attached to the amino group of L-phenylalanine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-benzoyl-L-leucyl- typically involves the benzoylation of L-phenylalanine. This can be achieved through the reaction of L-phenylalanine with benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of L-Phenylalanine, N-benzoyl-L-leucyl- may involve more efficient and scalable methods, such as enzymatic synthesis or biocatalysis. These methods can offer higher yields and greater specificity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-benzoyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amines .
Scientific Research Applications
L-Phenylalanine, N-benzoyl-L-leucyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-benzoyl-L-leucyl- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes . The benzoyl group may also modulate the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-D-phenylalanine: A stereoisomer of L-Phenylalanine, N-benzoyl-L-leucyl- with similar chemical properties.
L-Phenylalaninol: An amino alcohol derived from the reduction of L-phenylalanine.
Uniqueness
L-Phenylalanine, N-benzoyl-L-leucyl- is unique due to its specific structure, which combines the properties of L-phenylalanine and a benzoyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
CAS No. |
193280-26-1 |
|---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-benzamido-4-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H26N2O4/c1-15(2)13-18(23-20(25)17-11-7-4-8-12-17)21(26)24-19(22(27)28)14-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)/t18-,19-/m0/s1 |
InChI Key |
DYSYKIIKBHDCGE-OALUTQOASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
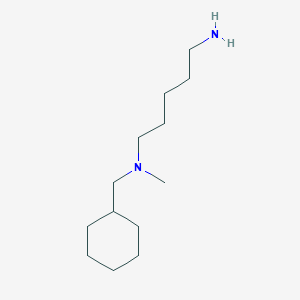
![N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine](/img/structure/B12561391.png)
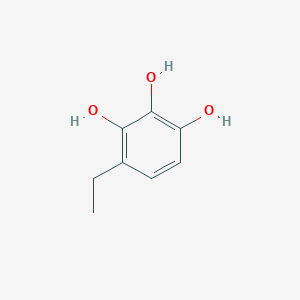
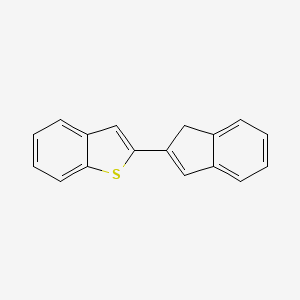
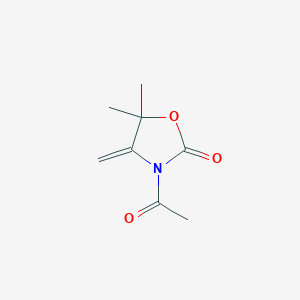
![Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1)](/img/structure/B12561415.png)
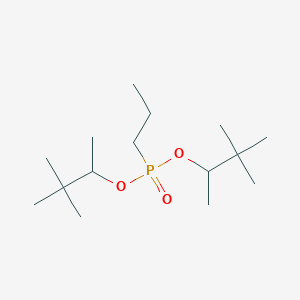

![1,1',1''-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene)](/img/structure/B12561444.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
![Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione](/img/structure/B12561454.png)
![(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol](/img/structure/B12561464.png)
